molecular formula C26H26O4 B14468590 4,4'-Dipentanoyloxydiphenyldiacetylene CAS No. 71332-83-7

4,4'-Dipentanoyloxydiphenyldiacetylene

Cat. No.: B14468590
CAS No.: 71332-83-7
M. Wt: 402.5 g/mol
InChI Key: OVPLFIJMKWNQRE-UHFFFAOYSA-N
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Description

4,4’-Dipentanoyloxydiphenyldiacetylene is an organic compound with the molecular formula C26H26O4 and a molecular weight of 402.4822 This compound is characterized by its unique structure, which includes two ester groups and a diacetylene linkage between two phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dipentanoyloxydiphenyldiacetylene typically involves the esterification of 4,4’-dihydroxybiphenyl with pentanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 4,4’-Dipentanoyloxydiphenyldiacetylene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dipentanoyloxydiphenyldiacetylene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

4,4’-Dipentanoyloxydiphenyldiacetylene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4’-Dipentanoyloxydiphenyldiacetylene involves its interaction with specific molecular targets and pathways. The ester groups and diacetylene linkage play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions, which contribute to its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dihydroxybiphenyl: A precursor in the synthesis of 4,4’-Dipentanoyloxydiphenyldiacetylene, known for its use in liquid crystal displays.

    4,4’-Dinitrodiphenyl Ether: Another biphenyl derivative with applications in the production of dyes and polymers.

    4,4’-Dicarboxydiphenyl Ether: Used in the synthesis of polyimides and other high-performance polymers.

Uniqueness

4,4’-Dipentanoyloxydiphenyldiacetylene is unique due to its diacetylene linkage and ester groups, which impart distinct chemical and physical properties. These features make it valuable in the development of advanced materials and its potential bioactivity .

Properties

CAS No.

71332-83-7

Molecular Formula

C26H26O4

Molecular Weight

402.5 g/mol

IUPAC Name

[4-[4-(4-pentanoyloxyphenyl)buta-1,3-diynyl]phenyl] pentanoate

InChI

InChI=1S/C26H26O4/c1-3-5-11-25(27)29-23-17-13-21(14-18-23)9-7-8-10-22-15-19-24(20-16-22)30-26(28)12-6-4-2/h13-20H,3-6,11-12H2,1-2H3

InChI Key

OVPLFIJMKWNQRE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)OC(=O)CCCC

Origin of Product

United States

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